molecular formula C16H18FNO2S2 B2778239 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396869-22-9

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2778239
CAS No.: 1396869-22-9
M. Wt: 339.44
InChI Key: GOYNDPREJWVBOU-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a synthetic sulfonamide-piperidine hybrid compound featuring a 4-fluoro-2-methylphenylsulfonyl group attached to a piperidine scaffold, which is further substituted at the 4-position with a thiophen-2-yl moiety.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c1-12-11-14(17)4-5-16(12)22(19,20)18-8-6-13(7-9-18)15-3-2-10-21-15/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNDPREJWVBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor.

    Introduction of the Thiophene Group: This can be achieved through a substitution reaction where a thiophene derivative is introduced.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides under basic conditions.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related sulfonamide-piperidine derivatives, focusing on synthesis, substituent effects, and inferred biological properties.

Structural Analogues and Substituent Effects

Compound Name / ID Sulfonyl Group Substituent Piperidine Substituent Key Features
Target Compound 4-Fluoro-2-methylphenyl Thiophen-2-yl Enhanced lipophilicity (fluorine), π-π interactions (thiophene)
N-(4-((4-Fluoropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide 4-Nitrophenyl 5-Nitrofuran Nitro group increases electrophilicity; furan vs. thiophene electronic effects
1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid Thiophen-2-yl Carboxylic acid (C4) Polar carboxylic acid improves solubility; potential for ionic interactions
Compound 28 (1-(thiophen-2-yl)-4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione Trifluoromethylphenyl Thiophen-2-yl linked via ketone Ketone linker may reduce conformational flexibility; trifluoromethyl enhances metabolic stability

Key Differentiators

  • Fluorine vs. Nitro Groups: The target’s fluorine substituent avoids the genotoxicity risks associated with nitro groups (e.g., ’s compound 11) while maintaining metabolic stability .
  • Thiophene vs. Furan : Thiophene’s larger sulfur atom and extended π-system may enhance binding to aromatic-rich enzyme pockets compared to furan .
  • Synthetic Efficiency : The target compound’s synthesis likely avoids multi-step nitro reductions (required in ), improving scalability .

Biological Activity

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a novel compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a piperidine ring, a thiophene moiety, and a sulfonyl group attached to a fluorinated aromatic ring, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C16H18FNO2SC_{16}H_{18}FNO_2S with a molecular weight of approximately 325.38 g/mol. The structural components are significant for understanding the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific receptors or enzymes. The sulfonyl group is known to enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for biological targets. Additionally, the thiophene ring may contribute to the compound's lipophilicity, facilitating membrane permeability.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, likely due to its ability to disrupt cellular processes.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have shown promising results, indicating that it may inhibit cell proliferation through apoptosis induction.
  • Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, suggesting that this compound may also exhibit activity as a calcium channel blocker. This could have implications for cardiovascular health and neurological functions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Calcium Channel BlockerModulates T-type calcium channels

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including breast and colon cancer. The results indicated an IC50 value of approximately 15 µM, showcasing significant cytotoxicity compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating substantial antibacterial activity that warrants further exploration.

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